Cas no 72338-58-0 (4-(1H-Imidazol-1-yl)butanoic acid)

4-(1H-Imidazol-1-yl)butanoic acid is a versatile heterocyclic carboxylic acid derivative, featuring an imidazole moiety linked to a butanoic acid chain. This compound is valued for its dual functional groups, enabling its use as a key intermediate in organic synthesis and pharmaceutical applications. The imidazole ring provides a reactive site for further derivatization, while the carboxylic acid group facilitates conjugation or salt formation. Its structural properties make it suitable for designing biologically active molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. The compound exhibits good solubility in polar solvents, enhancing its utility in solution-phase reactions. Its stability under standard conditions ensures reliable handling and storage.
4-(1H-Imidazol-1-yl)butanoic acid structure
72338-58-0 structure
Product Name:4-(1H-Imidazol-1-yl)butanoic acid
CAS No:72338-58-0
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD01721735
CID:566684
Update Time:2025-11-02

4-(1H-Imidazol-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-Imidazol-1-yl)butanoic acid
    • 1H-IMIDAZOLE-1-BUTANOIC ACID
    • 4-imidazol-1-ylbutanoic acid
    • 4-IMIDAZOL-1-YL-BUTYRIC ACID
    • 4-imidazole-1-yl butyric acid
    • 4-imidazolylbutanoic acid
    • Imidazole-1-butyric acid
    • MDL: MFCD01721735
    • Inchi: 1S/C7H10N2O2/c10-7(11)2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4H2,(H,10,11)
    • InChI Key: ZCWMZLARYIDEEZ-UHFFFAOYSA-N
    • SMILES: OC(CCCN1C=NC=C1)=O

Computed Properties

  • Exact Mass: 154.07400
  • Monoisotopic Mass: 154.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.2
  • Topological Polar Surface Area: 55.1A^2

Experimental Properties

  • Density: 1.21
  • Boiling Point: 406°C at 760 mmHg
  • Flash Point: 199.3°C
  • Refractive Index: 1.56
  • PSA: 55.12000
  • LogP: 0.74790

4-(1H-Imidazol-1-yl)butanoic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(1H-Imidazol-1-yl)butanoic acid Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(1H-Imidazol-1-yl)butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A069004669-5g
4-(1H-Imidazol-1-yl)butanoic acid
72338-58-0 95%
5g
$926.10 2023-09-01
Chemenu
CM283611-5g
4-(1H-Imidazol-1-yl)butanoic acid
72338-58-0 95%
5g
$825 2021-08-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
019501-500mg
4-Imidazol-1-yl-butyric acid
72338-58-0
500mg
3055.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
019501-1g
4-Imidazol-1-yl-butyric acid
72338-58-0
1g
5022.0CNY 2021-08-03
TRC
I385935-50mg
4-(1H-imidazol-1-yl)butanoic acid
72338-58-0
50mg
$ 50.00 2022-06-04
TRC
I385935-100mg
4-(1H-imidazol-1-yl)butanoic acid
72338-58-0
100mg
$ 70.00 2022-06-04
TRC
I385935-500mg
4-(1H-imidazol-1-yl)butanoic acid
72338-58-0
500mg
$ 275.00 2022-06-04
Chemenu
CM283611-1g
4-(1H-Imidazol-1-yl)butanoic acid
72338-58-0 95%
1g
$283 2024-07-24
Chemenu
CM283611-5g
4-(1H-Imidazol-1-yl)butanoic acid
72338-58-0 95%
5g
$403 2023-01-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H55370-1g
4-imidazol-1-ylbutanoic acid
72338-58-0 97%
1g
¥2529.0 2024-07-19

4-(1H-Imidazol-1-yl)butanoic acid Production Method

4-(1H-Imidazol-1-yl)butanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:72338-58-0)4-(1H-Imidazol-1-yl)butanoic acid
Order Number:A1090040
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:00
Price ($):234.0/819.0
Email:sales@amadischem.com

Additional information on 4-(1H-Imidazol-1-yl)butanoic acid

4-(1H-Imidazol-1-yl)butanoic Acid (CAS No 72338-58-0): A Versatile Building Block in Modern Chemistry

In the realm of specialty chemicals, 4-(1H-Imidazol-1-yl)butanoic acid (CAS No 72338-58-0) has emerged as a compound of significant interest across multiple research domains. This heterocyclic carboxylic acid derivative combines the unique properties of an imidazole ring with a flexible butanoic acid chain, creating a molecular structure that serves as a valuable intermediate in pharmaceutical development, material science, and biochemical research.

The growing demand for imidazole-containing compounds in drug discovery has positioned 4-(1H-Imidazol-1-yl)butanoic acid as a crucial building block. Recent studies highlight its potential in developing novel enzyme inhibitors, particularly in targeting inflammatory pathways – a hot topic in pharmaceutical research as scientists seek alternatives to traditional NSAIDs. The compound's ability to participate in hydrogen bonding and coordination chemistry makes it particularly valuable in designing metal-organic frameworks (MOFs), which are currently revolutionizing gas storage and separation technologies.

From a synthetic chemistry perspective, CAS 72338-58-0 offers several advantages. The butanoic acid linker provides optimal spacing between functional groups, while the imidazole nitrogen atoms serve as excellent coordination sites or hydrogen bond acceptors. This dual functionality explains why researchers are increasingly incorporating this compound into supramolecular architectures and bioconjugates. Current literature reveals applications in developing pH-responsive materials, a rapidly growing field in smart drug delivery systems.

The compound's physicochemical properties contribute to its versatility. With a molecular weight of 154.17 g/mol and the presence of both acidic and basic functional groups, 4-(1H-Imidazol-1-yl)butanoic acid displays interesting tautomeric behavior and solubility characteristics. These properties are particularly relevant in the context of green chemistry initiatives, as researchers seek water-soluble intermediates that reduce dependence on organic solvents – a major concern in sustainable chemical processes.

Recent patent analyses show growing interest in imidazole carboxylic acid derivatives for antimicrobial applications. While 72338-58-0 itself isn't typically used as an active pharmaceutical ingredient, its structural features make it an ideal precursor for compounds targeting bacterial histidine kinase pathways – an area of intense research due to rising antibiotic resistance. This aligns perfectly with current searches for "new antibiotic scaffolds" and "non-traditional antimicrobial targets" in scientific databases.

Material scientists have discovered innovative uses for 4-(1H-Imidazol-1-yl)butanoic acid in polymer modification. The compound's ability to introduce coordination sites into polymer backbones enables creation of self-healing materials – a trending topic in materials science forums. Additionally, its incorporation into conductive polymers shows promise for flexible electronics applications, answering the industry's demand for stretchable conductive materials in wearable technology.

Quality control aspects of CAS 72338-58-0 remain crucial for researchers. Advanced analytical techniques including HPLC purity analysis, mass spectrometry, and NMR characterization are routinely employed to verify the compound's specifications. These quality parameters directly impact its performance in sensitive applications like bioconjugation chemistry or catalyst design, where trace impurities could significantly alter outcomes.

The commercial availability of 4-(1H-Imidazol-1-yl)butanoic acid has expanded significantly in recent years, reflecting its growing importance. Suppliers now offer various grades from research quantities to kilogram-scale production, with purity levels typically ranging from 95% to 99%. This availability supports its use in diverse applications from academic research to industrial process development, particularly in regions with strong pharmaceutical and specialty chemicals sectors.

Looking forward, the unique structural features of 72338-58-0 suggest continued relevance in emerging fields. Its potential in proteolysis-targeting chimeras (PROTACs) – a revolutionary approach in drug discovery – is currently being explored. Furthermore, the compound's metal-binding capacity makes it interesting for developing new MRI contrast agents, addressing the medical community's need for safer imaging alternatives.

Environmental and safety considerations for 4-(1H-Imidazol-1-yl)butanoic acid follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper handling including personal protective equipment and adequate ventilation is recommended, especially during scale-up operations. These precautions align with the chemical industry's increasing focus on responsible sourcing and sustainable practices – key concerns for modern researchers and manufacturers alike.

In conclusion, 4-(1H-Imidazol-1-yl)butanoic acid (CAS No 72338-58-0) represents a fascinating case study in how simple molecular modifications can yield compounds with diverse applications. From its roots as a specialty chemical to its current status as a versatile building block in cutting-edge research, this imidazole derivative continues to find new roles at the intersection of chemistry, biology, and materials science. As research trends evolve toward multifunctional compounds and smart materials, the importance of such carefully designed molecular architectures will only grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:72338-58-0)4-(1H-Imidazol-1-yl)butanoic acid
A1090040
Purity:99%/99%
Quantity:1g/5g
Price ($):234.0/819.0
Email